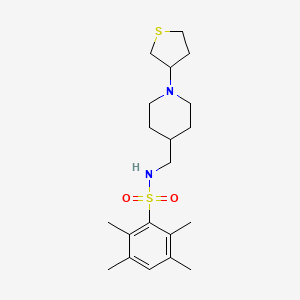

2,3,5,6-tetramethyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzenesulfonamide

Description

Properties

IUPAC Name |

2,3,5,6-tetramethyl-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32N2O2S2/c1-14-11-15(2)17(4)20(16(14)3)26(23,24)21-12-18-5-8-22(9-6-18)19-7-10-25-13-19/h11,18-19,21H,5-10,12-13H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKOCBCQIYRWNBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C)S(=O)(=O)NCC2CCN(CC2)C3CCSC3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5,6-tetramethyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzenesulfonamide typically involves multiple steps:

Formation of the Piperidine Derivative: The initial step involves the synthesis of the piperidine derivative. This can be achieved through the reaction of tetrahydrothiophene with piperidine under controlled conditions to form the desired intermediate.

Sulfonamide Formation: The intermediate is then reacted with 2,3,5,6-tetramethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. This step involves nucleophilic substitution, where the amine group of the piperidine derivative attacks the sulfonyl chloride, forming the sulfonamide bond.

Industrial Production Methods

For industrial-scale production, the process can be optimized by using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the tetrahydrothiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine under strong reducing conditions.

Substitution: The methyl groups on the benzene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) can facilitate substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple reactive sites allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, the compound’s sulfonamide group is of particular interest due to its potential to inhibit certain enzymes. This makes it a candidate for the development of enzyme inhibitors or pharmaceuticals.

Medicine

Industry

In the industrial sector, the compound can be used in the synthesis of advanced materials, such as polymers with specific functional properties.

Mechanism of Action

The mechanism by which 2,3,5,6-tetramethyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzenesulfonamide exerts its effects is largely dependent on its interaction with biological targets. The sulfonamide group can interact with enzyme active sites, potentially inhibiting their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Core Structural Variations

The target compound’s benzenesulfonamide core distinguishes it from related molecules. Key comparisons include:

Analysis :

- Electron Effects : The target’s tetramethyl groups donate electron density to the benzene ring, contrasting with the electron-withdrawing tetrafluoro substituents in . This difference may influence reactivity and binding interactions.

- Lipophilicity : The tetrahydrothiophen and piperidine moieties (target compound and ) enhance lipophilicity compared to fluorinated or polar analogs like .

- Bioactivity : Piperidine-containing compounds (e.g., fentanyl analogs in ) often target neurological receptors, but sulfonamides (target, ) are more commonly associated with enzyme inhibition.

Substituent and Functional Group Comparisons

- Piperidine Modifications: The target compound’s piperidine is substituted with a tetrahydrothiophen ring, a feature shared with 2-(ethylthio)-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzamide . This sulfur-containing heterocycle may improve metabolic stability compared to non-sulfur analogs. In contrast, 4-methylfentanyl uses a phenylethyl-piperidine group, prioritizing opioid receptor affinity over sulfonamide-mediated interactions.

- Sulfonamide vs.

Pharmacological Implications

- Target Engagement : Sulfonamides like and the target compound may inhibit carbonic anhydrase or kinase enzymes, whereas benzamide/amide analogs () prioritize receptor binding.

- Metabolism: The tetrahydrothiophen group (target, ) could slow oxidative metabolism compared to non-sulfur-containing piperidines (e.g., ), extending half-life.

Biological Activity

2,3,5,6-Tetramethyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzenesulfonamide is a synthetic compound that has garnered interest for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by a benzenesulfonamide core with multiple methyl groups and a piperidine derivative. Its molecular formula is , and it possesses a molecular weight of approximately 346.53 g/mol. The presence of the tetrahydrothiophene moiety suggests potential interactions with biological targets relevant to drug development.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₃₀N₂O₂S |

| Molecular Weight | 346.53 g/mol |

| Solubility | High (in organic solvents) |

| Log P | 2.5 |

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. In vitro studies have shown effective inhibition against various bacterial strains, suggesting potential applications in treating infections.

Case Study Example:

A study conducted on a related sulfonamide demonstrated an MIC (Minimum Inhibitory Concentration) of 16 µg/mL against Staphylococcus aureus, indicating strong antibacterial activity .

Anticancer Properties

The compound's structure suggests possible anticancer activity. Preliminary studies have indicated that similar sulfonamides can inhibit cell proliferation in several cancer cell lines.

Research Findings:

- Cell Line Studies: A derivative exhibited an IC50 value of 0.126 µM against the MDA-MB-231 triple-negative breast cancer cell line, demonstrating potent cytotoxic effects while sparing non-cancerous cells .

- Mechanism of Action: The compound may induce apoptosis through caspase activation pathways, as evidenced by increased caspase 9 levels in treated samples.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, the compound has shown promise in reducing inflammation in preclinical models. This effect is particularly relevant for conditions such as arthritis and inflammatory bowel disease.

Mechanism Insights:

The anti-inflammatory action may be mediated through the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Absorption and Distribution

The compound exhibits high gastrointestinal absorption due to its lipophilic nature (Log P = 2.5). It is anticipated to have good bioavailability when administered orally.

Toxicity Studies

Preliminary toxicity assessments indicate a favorable safety profile at therapeutic doses. In animal models, the compound was well-tolerated with no significant adverse effects observed at doses up to 40 mg/kg .

Q & A

Q. What are the recommended methodologies for synthesizing 2,3,5,6-tetramethyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzenesulfonamide?

- Methodological Answer : Synthesis typically involves a multi-step approach:

Sulfonylation : React 2,3,5,6-tetramethylbenzenesulfonyl chloride with a piperidine derivative under anhydrous conditions (e.g., acetonitrile, potassium carbonate as base) to form the sulfonamide core .

Coupling : Introduce the tetrahydrothiophen-3-yl group via nucleophilic substitution or catalytic cross-coupling (e.g., Pd-mediated) to functionalize the piperidine ring.

Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) to isolate high-purity product.

- Key Parameters : Monitor reaction progress via TLC and confirm structure using -NMR and LC-MS.

Q. How can researchers characterize the structural and physicochemical properties of this compound?

- Methodological Answer :

- Spectroscopy :

- NMR : - and -NMR to confirm substituent positions and stereochemistry.

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (expected ~435-450 g/mol).

- Physicochemical Properties :

- LogP : Estimate via computational tools (e.g., XlogP3, similar to analogs with logP ~3) .

- Polar Surface Area (PSA) : Calculate using topological descriptors (e.g., ~86.4 Ų for sulfonamides) .

- Table :

| Property | Method/Value | Reference |

|---|---|---|

| Molecular Weight | HRMS (Expected ~435-450 g/mol) | |

| Hydrogen Bond Acceptors | 5 (sulfonamide + heterocycles) | |

| Rotatable Bonds | 4 (piperidine and linker) |

Q. What are the solubility and formulation considerations for in vitro assays?

- Methodological Answer :

- Solubility Screening : Test in DMSO (primary stock) and aqueous buffers (PBS, pH 7.4). Use sonication or heating (≤50°C) for dissolution.

- Formulation : For cell-based assays, ensure DMSO concentration ≤0.1% (v/v). For hydrophobic compounds, employ cyclodextrins or lipid-based carriers.

- Stability : Assess hydrolytic stability at pH 2–9 (HPLC monitoring over 24–72 hours) .

Q. What safety protocols should be followed during handling?

- Methodological Answer :

- PPE : Lab coat, nitrile gloves, and safety goggles. Use fume hoods for weighing and synthesis.

- Storage : Store in airtight containers at –20°C (light-sensitive).

- Spill Management : Absorb with inert material (vermiculite), dispose as hazardous waste.

- Training : Mandatory safety exams (100% score) for lab access, per institutional guidelines .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s target binding affinity?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., enzymes, GPCRs).

- MD Simulations : Run 100-ns trajectories (GROMACS/AMBER) to assess conformational stability.

- QM/MM : Refine binding energy calculations with hybrid quantum-mechanical/molecular-mechanical methods .

- Validation : Cross-check with experimental IC data from enzyme inhibition assays.

Q. What strategies address contradictory data in SAR studies?

- Methodological Answer :

- Hypothesis Testing : Iterate between synthesis and bioassays (e.g., IC, EC) to validate/reject SAR hypotheses.

- Data Triangulation : Combine crystallography (target-ligand co-structures), computational models, and kinetic assays (SPR) to resolve ambiguities.

- Statistical Analysis : Apply multivariate regression (e.g., PLS) to identify dominant physicochemical drivers (e.g., logP, PSA) .

Q. How to design in vivo pharmacokinetic studies for this sulfonamide derivative?

- Methodological Answer :

- Animal Models : Use rodents (Sprague-Dawley rats) for IV/PO dosing (1–10 mg/kg).

- Analytical Methods : Quantify plasma concentrations via LC-MS/MS (LLOQ ~1 ng/mL).

- Key Metrics : Calculate , , AUC, and bioavailability. Adjust formulations (e.g., PEGylation) to improve absorption .

Q. What methodologies resolve discrepancies between computational predictions and experimental results?

- Methodological Answer :

- Error Analysis : Audit force field parameters (e.g., partial charges, solvation models) in simulations.

- Experimental Replication : Repeat assays under controlled conditions (pH, temperature, co-solvents).

- Feedback Loops : Integrate experimental data into machine learning models (e.g., neural networks) to refine predictions iteratively .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.